N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide

Description

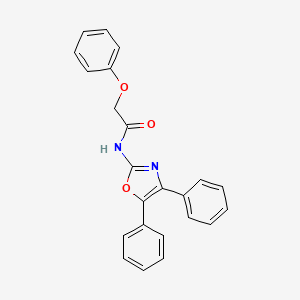

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide is a complex organic compound characterized by the presence of an oxazole ring substituted with diphenyl groups and a phenoxyacetamide moiety

Properties

Molecular Formula |

C23H18N2O3 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide |

InChI |

InChI=1S/C23H18N2O3/c26-20(16-27-19-14-8-3-9-15-19)24-23-25-21(17-10-4-1-5-11-17)22(28-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,25,26) |

InChI Key |

AGMXZVOWPBLRMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenoxyacetic acid with 4,5-diphenyl-1,3-oxazole in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with appropriate nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase-2 (COX-2) and modulation of intracellular kinases like ERK and MAPK .

Comparison with Similar Compounds

Similar Compounds

- N-(4,5-diphenyl-1,3-oxazol-2-yl)-N-phenylamine

- 4-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-dipropylaniline

- N-(4,5-diphenyl-1,3-oxazol-2-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide stands out due to its unique combination of an oxazole ring and a phenoxyacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-phenoxyacetamide (CAS Number: 489442-33-3) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2O3, with a molecular weight of approximately 370.40 g/mol. The compound features an oxazole ring that contributes to its biological activity.

Research indicates that this compound exhibits several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Modulation of Signaling Pathways : It may interact with signaling pathways related to insulin sensitivity and adipogenesis, as suggested by studies on similar compounds .

Antidiabetic Potential

Studies have demonstrated that compounds structurally related to this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic models. For instance, a related compound enhanced insulin action by modulating the expression of genes involved in insulin signaling pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in various studies. In vitro experiments have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, which is crucial for conditions like obesity and type 2 diabetes .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Diabetic Rat Model : In a study involving STZ-induced diabetic rats, administration of the compound led to significant reductions in blood glucose levels and improved lipid profiles compared to controls.

- Adipogenesis Inhibition : Another study indicated that the compound inhibited adipocyte differentiation in 3T3-L1 cells, suggesting its potential role in combating obesity-related disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.